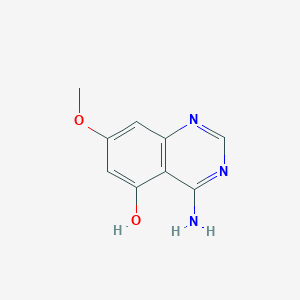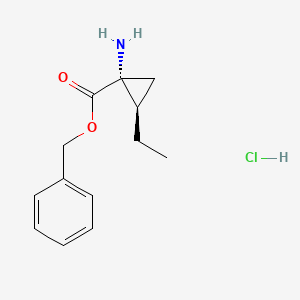
Rel-benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride: is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its cyclopropane ring, which imparts significant strain and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a suitable leaving group on the cyclopropane ring.
Esterification: The carboxylate group can be introduced through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group or the cyclopropane ring is oxidized to form various products.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the amino group or other substituents on the cyclopropane ring with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Rel-benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of rel-benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The amino and carboxylate groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Rel-benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride can be compared with other cyclopropane-containing compounds, such as:
Rel-benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: This compound has a cyano group instead of an amino group, which affects its reactivity and applications.
Rel-benzyl ((1R,2R)-2-(hydroxymethyl)cyclohexyl)carbamate: This compound contains a hydroxymethyl group and a carbamate moiety, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H18ClNO2 |
|---|---|
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-11-8-13(11,14)12(15)16-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,14H2,1H3;1H/t11-,13-;/m1./s1 |
InChI-Schlüssel |
WJTRZPRCTXDCAY-LOCPCMAASA-N |
Isomerische SMILES |
CC[C@@H]1C[C@@]1(C(=O)OCC2=CC=CC=C2)N.Cl |
Kanonische SMILES |
CCC1CC1(C(=O)OCC2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



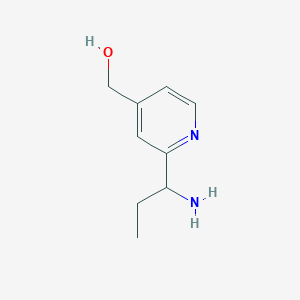
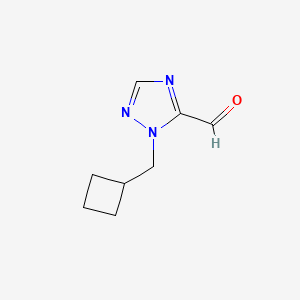


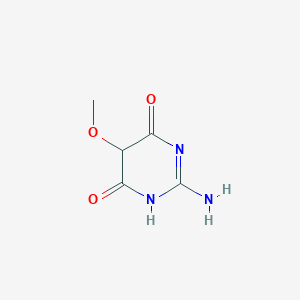




![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)
![N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
